molecular formula C24H19NO2 B14236166 (1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-5-methylphenyl)methanone CAS No. 374782-43-1

(1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-5-methylphenyl)methanone

Cat. No.: B14236166
CAS No.: 374782-43-1
M. Wt: 353.4 g/mol
InChI Key: MTHYBKFPWLOIRQ-UHFFFAOYSA-N
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Description

(1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-5-methylphenyl)methanone is a complex organic compound that features a pyrrole ring substituted with phenyl groups and a methanone moiety attached to a hydroxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-5-methylphenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 1,5-diphenylpyrrole with 2-hydroxy-5-methylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-5-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The methanone group can be reduced to an alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a diol derivative.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-5-methylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of (1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-5-methylphenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxyphenyl)methanone
  • (1,5-Diphenyl-1H-pyrrol-2-yl)(2-methoxy-5-methylphenyl)methanone
  • (1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-4-methylphenyl)methanone

Uniqueness

(1,5-Diphenyl-1H-pyrrol-2-yl)(2-hydroxy-5-methylphenyl)methanone is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

374782-43-1

Molecular Formula

C24H19NO2

Molecular Weight

353.4 g/mol

IUPAC Name

(1,5-diphenylpyrrol-2-yl)-(2-hydroxy-5-methylphenyl)methanone

InChI

InChI=1S/C24H19NO2/c1-17-12-15-23(26)20(16-17)24(27)22-14-13-21(18-8-4-2-5-9-18)25(22)19-10-6-3-7-11-19/h2-16,26H,1H3

InChI Key

MTHYBKFPWLOIRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=CC=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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